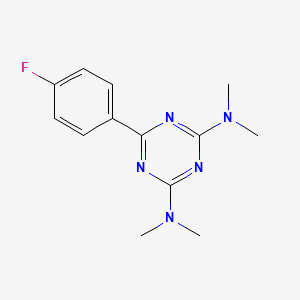
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- is a derivative of s-Triazine, a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of dimethylamino and fluorophenyl groups in this compound may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- typically involves the reaction of cyanuric chloride with dimethylamine and p-fluoroaniline. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions. The reaction mechanism involves nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the dimethylamino and fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of dimethylamino and fluorophenyl groups may influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
s-Triazine: The parent compound, known for its wide range of applications.
2,4,6-Tris(dimethylamino)-s-Triazine: A similar compound with three dimethylamino groups.
2,4,6-Tris(p-fluorophenyl)-s-Triazine: A compound with three fluorophenyl groups.
Uniqueness
s-Triazine, 2,4-bis(dimethylamino)-6-(p-fluorophenyl)- is unique due to the combination of dimethylamino and fluorophenyl groups, which may impart distinct chemical and physical properties compared to other s-Triazine derivatives.
特性
CAS番号 |
43027-27-6 |
|---|---|
分子式 |
C13H16FN5 |
分子量 |
261.30 g/mol |
IUPAC名 |
6-(4-fluorophenyl)-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H16FN5/c1-18(2)12-15-11(16-13(17-12)19(3)4)9-5-7-10(14)8-6-9/h5-8H,1-4H3 |
InChIキー |
XAHDJBWAPOPLMS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC(=N1)C2=CC=C(C=C2)F)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


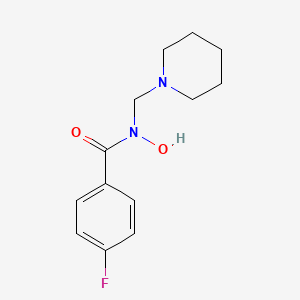





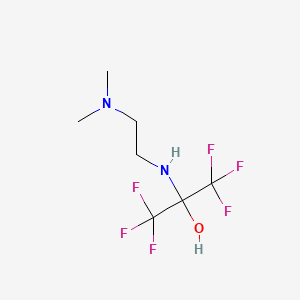
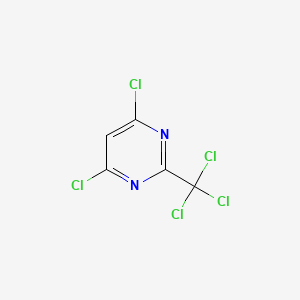

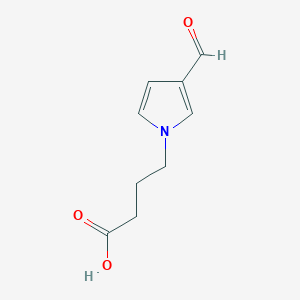


![1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarboxaldehyde Oxime](/img/structure/B13424501.png)
pyridine](/img/structure/B13424508.png)
